Cas no 605-34-5 (discretamine)

discretamine structure
discretamine 化学的及び物理的性質
名前と識別子
-
- discretamine
- (-)discretamine
- (-)-scoulerine
- l-scoulerine
- scoulerine
- AKOS040736751
- Prestwick1_000601
- Prestwick2_000601
- CHEMBL191133
- 605-34-5
- BRD-A82844593-001-02-8
- S-SCOULERINE
- (.+/-.)-Scoulerine
- DTXSID80895057
- 6H-Dibenzo(a,g)quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-
- ACon1_002293
- 6451-72-5
- HMS3374K08
- Prestwick_527
- (R,S)-Scoulerine
- 2,9-Dioxy-3,10-dimethoxyberbine
- (RS)-Scoulerine
- Compound NP-025370
- 3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-2,9-diol #
- 6H-Dibenzo(a,g)quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-, (S)-
- 3,10-Dimethoxy-13a-alpha-berbine-2,9-diol
- CHEBI:31033
- 3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol
- 13a-alpha-BERBINE-2,9-DIOL, 3,10-DIMETHOXY-
- KNWVMRVOBAFFMH-UHFFFAOYSA-N
- l-Skoulerine
- SCHEMBL13885928
- (S)-(-)-Scoulerine; (S)-Scoulerine;Scoulerin; Scoulerine, (-)-; l-Scoulerine
- HMS1569J04
- Berbine-2,9-diol, 3,10-dimethoxy-, (.+/-.)-
- Q27114086
- Prestwick0_000601
- SPBio_002721
- 6H-Dibenzo[a,g]quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-, (.+/-.)-
- E80639
- DA-67496
-
- インチ: InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
- InChIKey: KNWVMRVOBAFFMH-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O
計算された属性
- せいみつぶんしりょう: 327.14700
- どういたいしつりょう: 327.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 62.16000
- LogP: 2.70840
discretamine 関連文献
-
1. An alternative total synthesis of (±)-scoulerine and (±)-tetrahydropalmatineT. Kametani,M. Ihara J. Chem. Soc. C 1967 530
-
2. Alkaloid formation through N-oxide intermediates; regioselective synthesis of (±)-corytuberine by redox reactionTetsuji Kametani,Masataka Ihara J. Chem. Soc. Perkin Trans. 1 1980 629
-
3. The circular dichroism and optical rotatory dispersion of protoberberinesT. Kametani,M. Ihara J. Chem. Soc. C 1968 1305
-
4. Biosynthesis. Part XXII. The origin of chelidonine and of other alkaloids derived from the tetrahydroprotoberberine skeletonAlan R. Battersby,James Staunton,Hugh R. Wiltshire,R. John Francis,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1975 1147
-
5. Studies of enzyme-mediated reactions. Part 9. Stereochemistry of oxidative ring cleavage adjacent to nitrogen during the biosynthesis of chelidonineAlan R. Battersby,James Staunton,Michael C. Summers,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1979 45
-
6. Biosynthesis. Part XXI. Investigations on the biosynthesis of stylopine in Chelidonium majusAlan R. Battersby,R. John Francis,Maurice Hirst,Edmundo A. Ruveda,James Staunton J. Chem. Soc. Perkin Trans. 1 1975 1140
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7. Synthesis of (+)- and (–)-scoulerine and of (+)- and (–)-coreximineA. R. Battersby,R. Southgate,J. Staunton,M. Hirst J. Chem. Soc. C 1966 1052
-
8. Alkaloid biosynthesis. Part XII. The biosynthesis of narcotineA. R. Battersby,M. Hirst,D. J. McCaldin,R. Southgate,J. Staunton J. Chem. Soc. C 1968 2163
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9. Studies of enzyme-mediated reactions. Part V. Synthesis of (13S)- and (13R)-[13-3H1]scoulerine from stereospecifically labelled (R)- and (S)-[α3H1]benzyl alcohols; stereochemistry of enzymic reactions at saturated benzylic carbonAlan R. Battersby,James Staunton,Hugh R. Wiltshire,Brian J. Bircher,Claudio Fuganti J. Chem. Soc. Perkin Trans. 1 1975 1162
-
A. R. Battersby,R. J. Francis,M. Hirst,R. Southgate,J. Staunton Chem. Commun. (London) 1967 602
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